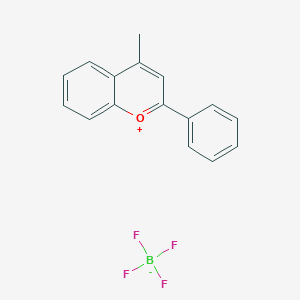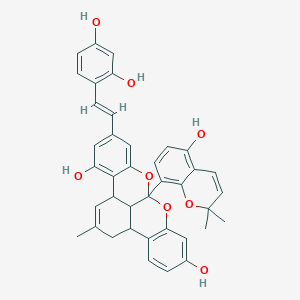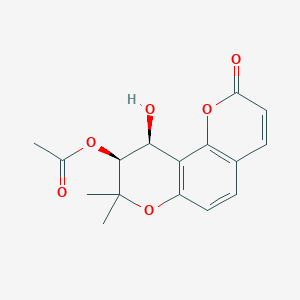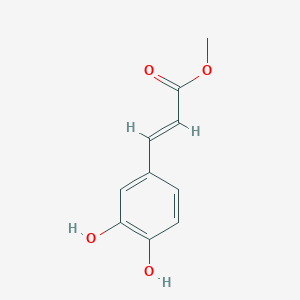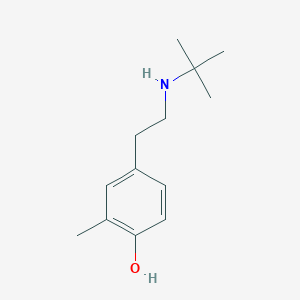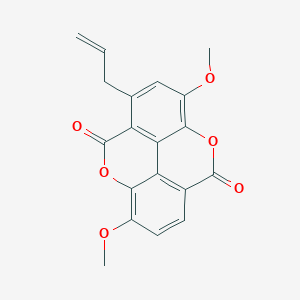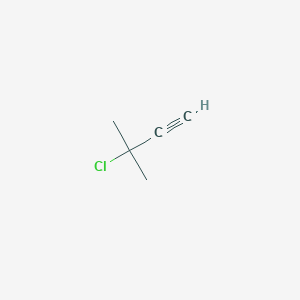
Isostearyl behenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isostearyl behenate is a wax-like substance that is commonly used in the cosmetic industry as an emollient and thickening agent. This substance is derived from behenic acid and isostearyl alcohol, which are both naturally occurring compounds. The purpose of
Wirkmechanismus
Isostearyl behenate works by forming a protective barrier on the skin, which helps to retain moisture and prevent water loss. It also helps to thicken the formulation of cosmetic products, making them easier to apply and improving their overall texture.
Biochemische Und Physiologische Effekte
Isostearyl behenate has been shown to be non-toxic and non-irritating to the skin. It is also non-comedogenic, meaning that it does not clog pores and cause acne. In addition, it has been shown to have antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isostearyl behenate in lab experiments is that it is readily available and relatively inexpensive. It is also easy to work with and can be incorporated into a variety of formulations. However, one limitation is that it may not be suitable for all types of experiments, as its properties may interfere with certain assays.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future related to isostearyl behenate. One potential direction is to investigate its use in drug delivery systems further. Another area of interest is to explore its potential as an anti-aging ingredient in cosmetic products. Additionally, more research could be done to understand its mechanism of action and how it interacts with other compounds in cosmetic formulations.
Synthesemethoden
Isostearyl behenate is synthesized by esterification of behenic acid and isostearyl alcohol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a wax-like substance that is solid at room temperature.
Wissenschaftliche Forschungsanwendungen
Isostearyl behenate has been extensively studied for its emollient and thickening properties in the cosmetic industry. It has also been investigated for its potential use in drug delivery systems, as it has been shown to enhance the permeation of certain drugs through the skin.
Eigenschaften
CAS-Nummer |
125804-16-2 |
|---|---|
Produktname |
Isostearyl behenate |
Molekularformel |
C40H80O2 |
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
16-methylheptadecyl docosanoate |
InChI |
InChI=1S/C40H80O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28-31-34-37-40(41)42-38-35-32-29-26-23-20-17-18-21-24-27-30-33-36-39(2)3/h39H,4-38H2,1-3H3 |
InChI-Schlüssel |
MNAKZOVRDUDCTC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Andere CAS-Nummern |
125804-16-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



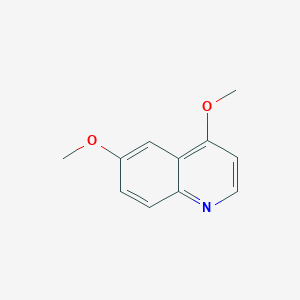
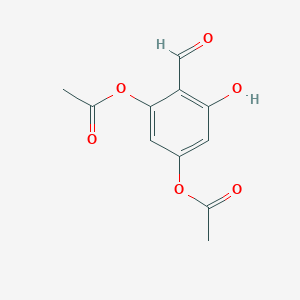
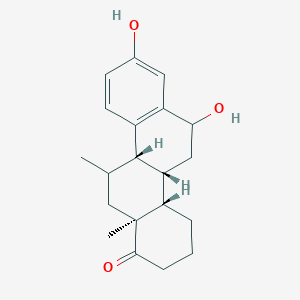
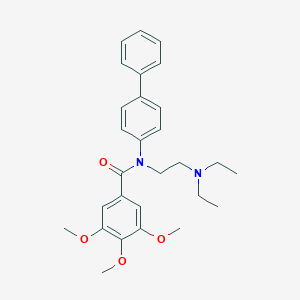
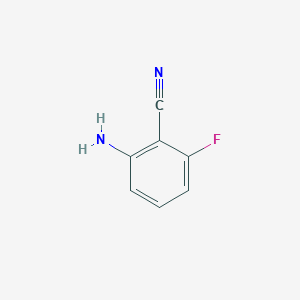
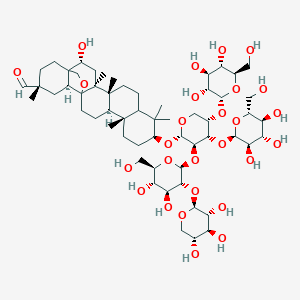
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
